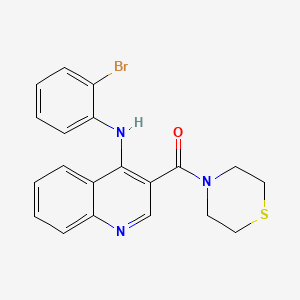![molecular formula C21H22N2O3 B11274155 ethyl [5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B11274155.png)
ethyl [5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with an ethyl acetate group. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the ethyl acetate group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including its potential as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA). This interaction can lead to various pharmacological effects, including sedation and anxiolysis.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily as an anticonvulsant and for its anxiolytic properties.
Uniqueness
ETHYL 2-[5-(4-METHYLBENZYL)-4-OXO-4,5-DIHYDRO-1H-1,5-BENZODIAZEPIN-2-YL]ACETATE is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its ethyl acetate group may influence its solubility, bioavailability, and interaction with molecular targets.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-[1-[(4-methylphenyl)methyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-21(25)13-17-12-20(24)23(14-16-10-8-15(2)9-11-16)19-7-5-4-6-18(19)22-17/h4-12,22H,3,13-14H2,1-2H3 |
InChI Key |
DSGITXRRMSXMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11274083.png)
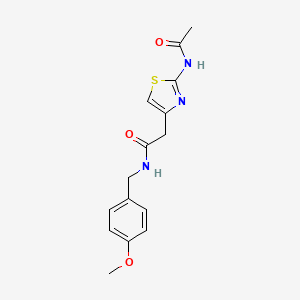
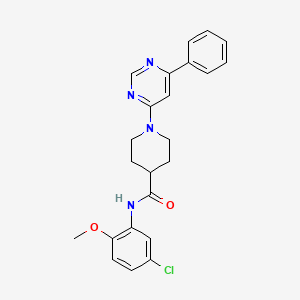
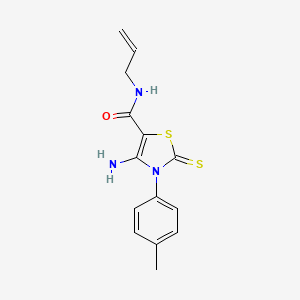
![5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide](/img/structure/B11274111.png)
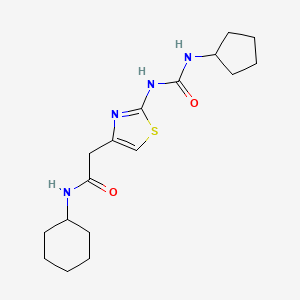
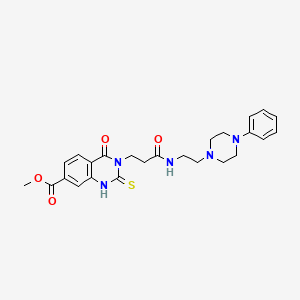
![6-{4-ethyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B11274127.png)
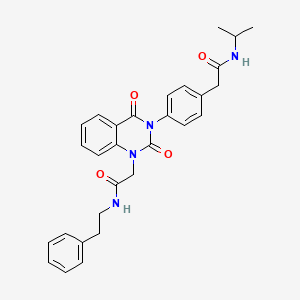
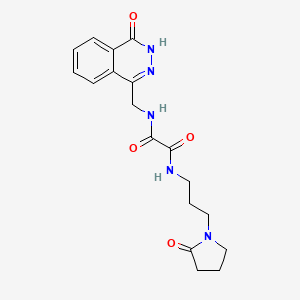
![N-{4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11274149.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide](/img/structure/B11274151.png)

